Latifolian B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

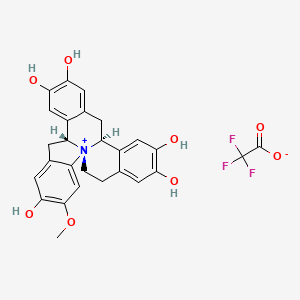

Latifolian B, also known as this compound, is a useful research compound. Its molecular formula is C27H24F3NO8 and its molecular weight is 547.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Properties

Research has demonstrated that polyphenols extracted from Ilex latifolia exhibit significant inhibitory effects on human lung cancer cell lines, particularly A549 cells. The study elucidated that these compounds operate through the regulation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. The polyphenolic compounds identified include rutin, kaempferol, and isochlorogenic acids, all contributing to the suppression of cancer cell growth .

Antioxidant and Antidiabetic Effects

Another study highlighted the antioxidant properties of C. latifolia, showing potential in combating oxidative stress-related diseases. Furthermore, its extracts have demonstrated antidiabetic effects, indicating a multifaceted role in health improvement . The presence of secondary metabolites such as phenolic compounds enhances these bioactivities.

Agricultural Applications

Bioherbicide Potential

Borreria latifolia, commonly known as broadleaf buttonweed, has been studied for its allelopathic effects on weed germination. Aqueous extracts from this plant significantly inhibited the growth of various weeds such as Eleusine indica and Bidens alba. The leaf extracts were particularly effective due to high concentrations of allelochemicals like coumarin . This suggests that Borreria latifolia could be developed as a natural herbicide alternative in agricultural practices.

Impact on Crop Growth

In agricultural settings, Borreria latifolia competes with crops for resources. Studies have shown that it can reduce the growth of crops like rubber and rice by competing for nutrients and water . Understanding this competitive nature is vital for developing integrated weed management strategies.

Environmental Applications

Soil Health Improvement

The allelopathic properties of Borreria latifolia can be harnessed to improve soil health by suppressing unwanted weed species. By controlling weed populations naturally, it can lead to enhanced biodiversity and reduced reliance on chemical herbicides.

Table 1: Anticancer Activity of Polyphenols from Ilex latifolia

| Compound | Cell Line | Inhibition (%) | Mechanism |

|---|---|---|---|

| Rutin | A549 | 65% | PI3K/Akt pathway modulation |

| Kaempferol | A549 | 58% | PI3K/Akt pathway modulation |

| Isochlorogenic Acid A | A549 | 70% | PI3K/Akt pathway modulation |

Table 2: Allelopathic Effects of Borreria latifolia

| Extract Type | Target Weed | Inhibition (%) | Key Allelochemical |

|---|---|---|---|

| Leaf Extract | Eleusine indica | 85% | Coumarin |

| Stem Extract | Bidens alba | 60% | Salicylic Acid |

| Root Extract | Digitaria sanguinalis | 50% | Vanillic Acid |

Eigenschaften

Molekularformel |

C27H24F3NO8 |

|---|---|

Molekulargewicht |

547.5 g/mol |

IUPAC-Name |

(1S,9R,17S)-4-methoxy-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-5,12,13,20,21-pentol;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C25H23NO6.C2HF3O2/c1-32-25-11-17-14(8-24(25)31)5-19-16-10-23(30)21(28)7-13(16)4-18-15-9-22(29)20(27)6-12(15)2-3-26(17,18)19;3-2(4,5)1(6)7/h6-11,18-19H,2-5H2,1H3,(H4-,27,28,29,30,31);(H,6,7)/t18-,19+,26-;/m0./s1 |

InChI-Schlüssel |

MYYPZJCCSUNJKI-OCKLZYFZSA-N |

Isomerische SMILES |

COC1=C(C=C2C[C@@H]3C4=CC(=C(C=C4C[C@@H]5[N@@+]3(C2=C1)CCC6=CC(=C(C=C56)O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |

Kanonische SMILES |

COC1=C(C=C2CC3C4=CC(=C(C=C4CC5[N+]3(C2=C1)CCC6=CC(=C(C=C56)O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |

Synonyme |

latifolian B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.